molecular formula C42H79N7O29 B14758980 Chitoheptaose 7HCl

Chitoheptaose 7HCl

Cat. No.: B14758980
M. Wt: 1146.1 g/mol
InChI Key: QHNLPLNENAZVIW-USKYRGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of chitosan, a biopolymer derived from chitin, which is found in the exoskeletons of crustaceans and insects. Chitoheptaose 7HCl is known for its high solubility and exceptional biological properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Chitoheptaose 7HCl can be prepared through both chemical and enzymatic methods:

    Chemical Methods: These involve the depolymerization of chitosan using strong acid hydrolysis or oxidation.

    Enzymatic Methods: Enzymatic processes are increasingly preferred due to their advantages over chemical methods, such as lower energy requirements, higher efficiency, and sustainability.

Chemical Reactions Analysis

Chitoheptaose 7HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Chitoheptaose 7HCl can be compared with other chitooligosaccharides, such as:

    Chitobiose: A disaccharide composed of two N-acetylglucosamine units.

    Chitotriose: A trisaccharide composed of three N-acetylglucosamine units.

    Chitotetraose: A tetrasaccharide composed of four N-acetylglucosamine units.

    Chitopentaose: A pentasaccharide composed of five N-acetylglucosamine units.

    Chitohexaose: A hexasaccharide composed of six N-acetylglucosamine units.

This compound is unique due to its higher degree of polymerization, which contributes to its enhanced biological activities and solubility .

Properties

Molecular Formula

C42H79N7O29

Molecular Weight

1146.1 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C42H79N7O29/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37/h8-42,50-65H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

QHNLPLNENAZVIW-USKYRGNLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Origin of Product

United States

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